GB-88

Catalog No.
S528740
CAS No.
1416435-96-5
M.F
C32H42N4O4
M. Wt
546.712
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GB-88

CAS Number

1416435-96-5

Product Name

GB-88

IUPAC Name

N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

Molecular Formula

C32H42N4O4

Molecular Weight

546.712

InChI

InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1

InChI Key

DCUDDCGUKZLQLN-MCOVPRHSSA-N

SMILES

CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5

Solubility

Soluble in DMSO

Synonyms

GB-88; GB 88; GB88;

Description

The exact mass of the compound GB-88 is 546.3206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GB-88 is a synthetic compound recognized primarily as a selective non-peptide antagonist of the protease-activated receptor 2 (PAR-2). It possesses anti-inflammatory properties and is orally bioavailable, making it a candidate for therapeutic applications in various inflammatory conditions. The chemical structure of GB-88 contributes to its ability to inhibit the actions of proteolytic enzymes such as trypsin, cathepsin S, and elastase, which are involved in mediating inflammatory responses .

GB-88 functions by antagonizing the PAR-2 receptor, effectively blocking the receptor's activation by its endogenous ligands. This inhibition leads to a reduction in intracellular calcium release and subsequently diminishes the pro-inflammatory signaling cascades typically triggered by PAR-2 activation. The compound has an inhibitory concentration (IC50) of approximately 2 μM for PAR-2 activated calcium release, indicating its potency in modulating receptor activity .

The biological activity of GB-88 is primarily centered on its role as an anti-inflammatory agent. Research indicates that GB-88 can significantly reduce levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in response to PAR-2 agonists. It has been shown to inhibit acute inflammation, as demonstrated in models like the rat paw edema assay, where it effectively mitigates edema induced by proteolytic or peptide agonists . Furthermore, GB-88 has been linked to reduced macrophage infiltration and mast cell degranulation, highlighting its potential in treating chronic inflammatory conditions such as arthritis .

The synthesis of GB-88 involves multi-step organic reactions that typically include the formation of key intermediates through standard coupling reactions followed by purification processes. While specific synthetic routes are proprietary and not extensively detailed in public literature, it generally involves the use of established organic synthesis techniques to ensure high purity and yield of the final product .

GB-88 has potential applications in treating various inflammatory diseases due to its ability to modulate immune responses. Its primary applications include:

  • Chronic Arthritis: By inhibiting macrophage infiltration and reducing inflammatory cytokine secretion.
  • Respiratory Disorders: Targeting allergic responses triggered by protease allergens.
  • Pain Management: As it counteracts pro-nociceptive actions mediated through PAR-2 activation .

Studies have demonstrated that GB-88 interacts with several cellular pathways associated with inflammation. Notably, it inhibits calcium signaling pathways activated by PAR-2 agonists, thereby reducing the secretion of inflammatory mediators like granulocyte-macrophage colony-stimulating factor and vascular endothelial growth factor. These interactions suggest that GB-88 can modulate complex inflammatory networks, making it a valuable tool for further research into anti-inflammatory therapies .

Several compounds exhibit similar antagonistic properties towards PAR-2 or share similar pharmacological profiles. Here are some notable examples:

Compound NameDescriptionUnique Features
GB-88Selective non-peptide PAR-2 antagonistOrally bioavailable; potent anti-inflammatory effects
AZD1979Another PAR-2 antagonistDeveloped for respiratory diseases; distinct chemical structure
TRV130Opioid receptor modulator with anti-inflammatory effectsDual action on opioid receptors; different mechanism
SBTI (Soybean Trypsin Inhibitor)Natural inhibitor of serine proteasesNon-peptide; used in various biological assays

GB-88 stands out due to its specific targeting of PAR-2 without affecting other pathways significantly, making it a focused therapeutic option for conditions driven by this receptor's activation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Exact Mass

546.3206

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

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